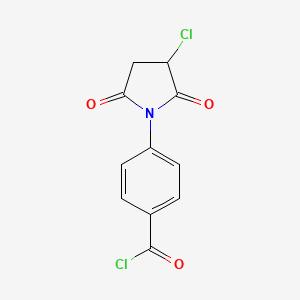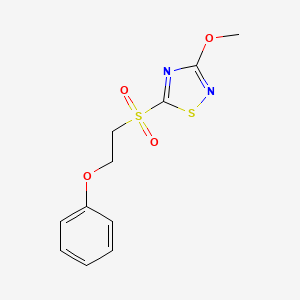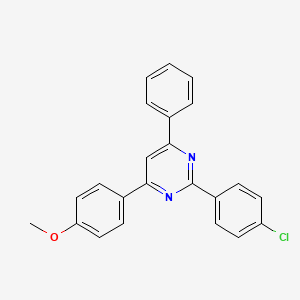
4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various scientific fields. The compound is characterized by the presence of a benzoyl chloride group attached to a pyrrolidinone ring, which is further substituted with a chlorine atom.
Métodos De Preparación
The synthesis of 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride typically involves the reaction of 4-aminobenzoyl chloride with 3-chloro-2,5-dioxopyrrolidin-1-yl. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and pyrrolidinone derivatives.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Aplicaciones Científicas De Investigación
4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with various functional groups. This reactivity makes it a valuable tool in organic synthesis and chemical modification processes .
Comparación Con Compuestos Similares
Similar compounds to 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride include:
4-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride: Lacks the chlorine substitution, resulting in different reactivity.
4-(3-Bromo-2,5-dioxopyrrolidin-1-yl)benzoyl chloride: Substituted with a bromine atom instead of chlorine, affecting its chemical properties.
4-(3-Fluoro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride: Contains a fluorine atom, which influences its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
850148-33-3 |
|---|---|
Fórmula molecular |
C11H7Cl2NO3 |
Peso molecular |
272.08 g/mol |
Nombre IUPAC |
4-(3-chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride |
InChI |
InChI=1S/C11H7Cl2NO3/c12-8-5-9(15)14(11(8)17)7-3-1-6(2-4-7)10(13)16/h1-4,8H,5H2 |
Clave InChI |
FMEPFGHBKTXATO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)
![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
![4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14177557.png)
![2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14177559.png)


![1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14177573.png)


![8-Bromo-2-(bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14177591.png)
![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)
![1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene](/img/structure/B14177609.png)
